molecular formula C20H19N3O4 B2521675 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034419-00-4

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No.: B2521675
CAS No.: 2034419-00-4
M. Wt: 365.389
InChI Key: USJBLVSPKRBCQS-UHFFFAOYSA-N
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Description

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide” is a compound that has been designed based on literature reports of the activity of indoles against various cancer cell lines . It is part of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .


Synthesis Analysis

The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . This method is commonly used in the synthesis of complex organic molecules, including pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-yl group and a 2-(1-methyl-1H-indol-5-yl)ethyl group connected by an oxalamide linkage .


Chemical Reactions Analysis

The compound has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Scientific Research Applications

Benzothiazepines and Benzodiazepines in Drug Research

Pharmacological and Synthetic Profile of Benzothiazepine : Benzothiazepines are important seven-membered heterocyclic compounds that have been studied for their diverse bioactivities, including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. These compounds are valuable in drug research, prompting the development of various synthetic methods for their preparation and chemical transformations (Dighe et al., 2015).

Synthetic Aspects of Benzodiazepines : Benzodiazepines, especially 1,4- and 1,5-benzodiazepines, play a significant role in the pharmaceutical industry due to their biological activities such as anticonvulsion, anti-anxiety, sedation, and hypnotics. Recent research has focused on developing broad, valuable, and significant approaches for their synthesis, highlighting their continuing importance in medicinal chemistry (Teli et al., 2023).

Indole Derivatives in Scientific Research

Indole Synthesis and Applications : The synthesis and classification of indole syntheses have been a long-standing area of interest due to the wide range of biological activities associated with indole alkaloids. These activities range from lysergic acid to vincristine, inspiring organic chemists to develop new methods for indole synthesis. This has led to a comprehensive framework for classifying all indole syntheses, which is crucial for understanding the role of indole structures in medicinal chemistry (Taber & Tirunahari, 2011).

Biological Activities of Chromones and Indole Derivatives : Chromones and their derivatives, similar in some structural aspects to the compound , have shown significant antioxidant potential, which may be related to their ability to neutralize active oxygen and cut off free radical processes. This indicates their potential for reducing cell impairment and combating various diseases (Yadav et al., 2014).

Future Directions

The compound may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This could lead to the development of new, highly effective drugs for the treatment of various types of cancer .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-23-9-7-14-10-13(2-4-16(14)23)6-8-21-19(24)20(25)22-15-3-5-17-18(11-15)27-12-26-17/h2-5,7,9-11H,6,8,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJBLVSPKRBCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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